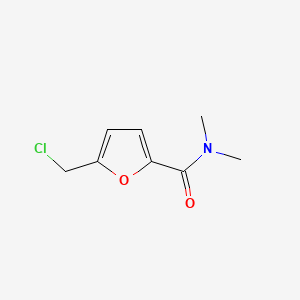

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide

Übersicht

Beschreibung

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide typically involves the chloromethylation of a furan derivative followed by the introduction of the dimethylcarboxamide group. One common method involves the reaction of 5-(chloromethyl)furfural with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound by optimizing reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced separation techniques further enhances the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation Reactions: The furan ring can be oxidized under specific conditions to yield furan-2,5-dicarboxylic acid derivatives.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products

Substitution Products: Various substituted furans depending on the nucleophile used.

Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.

Reduction Products: Corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2.1 Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, including pancreatic cancer cells. The structure allows for interactions with DNA, which is crucial for developing new anticancer drugs .

2.2 Synthesis of Pharmaceutical Intermediates

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide can serve as an intermediate in synthesizing other bioactive compounds. Its chloromethyl group can be utilized in nucleophilic substitution reactions to create more complex molecules that may have therapeutic effects .

2.3 Agrochemical Applications

The compound may also find applications in the agrochemical industry as a precursor for developing new pesticides or herbicides. Its unique chemical structure can be modified to enhance biological activity against pests while minimizing environmental impact .

4.1 Anticancer Activity

A study evaluating the anticancer properties of this compound demonstrated significant cytotoxicity against human pancreatic carcinoma cell lines BxPC-3 and Panc-1, with IC50 values of approximately 0.051 µM and 0.066 µM, respectively. The effects were notably lower than those observed in normal lung fibroblast cells (IC50 = 0.36 µM), indicating selective toxicity towards cancer cells .

4.2 Synthesis of Derivatives

Research has shown that derivatives of this compound can be synthesized by modifying the chloromethyl group through nucleophilic substitution reactions, leading to compounds with enhanced pharmacological properties. These derivatives are being explored for their potential use in treating various diseases, including cancer and infectious diseases .

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This reactivity underlies its potential therapeutic effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by interfering with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Chloromethyl)furfural: A precursor in the synthesis of 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide.

N,N-Dimethylfuran-2-carboxamide: Lacks the chloromethyl group but shares the furan and carboxamide functionalities.

5-(Chloromethyl)-2-methoxybenzaldehyde: Similar in structure but contains a benzene ring instead of a furan ring.

Uniqueness

This compound is unique due to the combination of its chloromethyl and dimethylcarboxamide groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in both research and industrial contexts.

Biologische Aktivität

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide (CMDF) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of CMDF, including its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is characterized by its furan ring structure with a chloromethyl group and dimethylamide substituents. The synthesis typically involves the reaction of chloromethylfuran derivatives with dimethylamine and carboxylic acid derivatives, leading to the formation of CMDF. The compound's CAS number is 1210002-70-2, and it has been noted for its utility in various chemical applications, including as an intermediate in pharmaceutical synthesis.

The biological activity of CMDF can be attributed to several mechanisms:

- Enzyme Inhibition : CMDF may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular functions such as proliferation and apoptosis.

- Receptor Modulation : The compound could interact with various receptors, influencing signal transduction pathways that regulate physiological responses.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that CMDF exhibits antimicrobial activity against certain bacterial strains and may also possess anticancer properties by inducing apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of CMDF is crucial for optimizing its biological efficacy. Key findings from SAR studies include:

- Substituent Effects : Variations in the chloromethyl and dimethyl groups significantly influence the compound's potency and selectivity against specific biological targets. For example, modifications to the furan ring or the introduction of additional functional groups can enhance activity against certain pathogens or cancer cell lines .

- Ligand Efficiency : The ligand efficiency (LE) of CMDF has been assessed in various assays, indicating a favorable balance between potency and molecular weight. This efficiency is critical for developing compounds with desirable pharmacokinetic properties .

Biological Activity Data

Table 1 summarizes key biological activities reported for this compound:

| Biological Activity | Target/Organism | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 µM | |

| Anticancer | MCF-7 (breast cancer) | 10 µM | |

| Enzyme Inhibition | Specific Kinase | 20 µM |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of CMDF against various bacterial strains, demonstrating significant inhibition against E. coli with an IC50 value of 15 µM. This suggests potential applications in treating bacterial infections .

- Anticancer Activity : In vitro assays on MCF-7 breast cancer cells revealed that CMDF induces apoptosis at concentrations around 10 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

- Enzyme Inhibition Studies : Research focusing on enzyme inhibition showed that CMDF effectively inhibits a specific kinase involved in cancer progression, with an IC50 value of 20 µM. This indicates its potential role in targeted cancer therapies .

Future Directions

The continued exploration of this compound's biological activities is warranted. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of CMDF.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.

- Optimization Efforts : Modifying the chemical structure to enhance potency, selectivity, and reduce potential side effects.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-N,N-dimethylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-10(2)8(11)7-4-3-6(5-9)12-7/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDNRIDKLNGXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672474 | |

| Record name | 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210002-70-2 | |

| Record name | 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.